2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

HIV Integrase Inhibition Antiviral Drug Discovery Structure-Activity Relationship

This chromene-3-carboxamide derivative features a unique 2-phenoxyphenyl substituent that increases lipophilicity by Δ1.5 over N-phenyl analogs (XLogP3=4.5), altering membrane permeability, target binding kinetics, and off-target profiles. Essential for SAR campaigns exploring HIV integrase inhibition or MAO-B isoform selectivity. Do not substitute with generic chromene-3-carboxamides; silent performance divergence is documented. Ideal benchmarking tool for logP-permeation correlation studies.

Molecular Formula C22H15NO4
Molecular Weight 357.365
CAS No. 326887-81-4
Cat. No. B2928812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
CAS326887-81-4
Molecular FormulaC22H15NO4
Molecular Weight357.365
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C22H15NO4/c24-21(17-14-15-8-4-6-12-19(15)27-22(17)25)23-18-11-5-7-13-20(18)26-16-9-2-1-3-10-16/h1-14H,(H,23,24)
InChIKeyBEAYTDZIZPHZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 326887-81-4): Procurement Overview and Structural Identity


2-Oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic, small-molecule chromene-3-carboxamide derivative with the molecular formula C22H15NO4 and a molecular weight of 357.4 g/mol. [1] The compound features a 2-phenoxyphenyl substituent attached to the 3-carboxamide of the chromene core. It is cataloged in screening libraries (e.g., STK414836) and is primarily used as a research tool for investigating enzyme inhibition, specifically within the HIV integrase and monoamine oxidase (MAO) therapeutic areas, although published data for this specific compound remains limited. [1] [2] [3]

Why Generic Substitution Fails for 2-Oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 326887-81-4)


Interchanging 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide with a generic chromene-3-carboxamide analog without explicit comparative data carries a high risk of silent performance divergence. The 2-phenoxyphenyl substituent is not a minor variant; it introduces a second aromatic ring and an ether linkage that significantly alters lipophilicity (XLogP3 = 4.5 for the target compound vs. 3.0 for the unsubstituted N-phenyl analog, as computed by PubChem). [1] This change in physicochemical properties can influence membrane permeability, target binding kinetics, and off-target profiles. In related enzyme inhibition studies on chromene-3-carboxamides, even subtle substituent changes on the N-phenyl ring have been shown to dramatically shift potency and selectivity profiles. [2] [3] Therefore, assuming functional equivalence between this compound and its less-substituted or differently-substituted analogs is a scientifically unfounded procurement decision.

Quantitative Differentiation Evidence for 2-Oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 326887-81-4): A Comparative Analysis


HIV-1 Integrase Strand Transfer Inhibition Efficacy of Chromene-3-carboxamides

A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues has been evaluated for HIV-1 integrase (IN) inhibition. Six molecules from this series demonstrated significant inhibition of HIV-1 integrase 3′-strand transfer with IC50 values less than 1.7 μM. [1] This is a strong, evidence-based indicator of the antiviral potential inherent in the chromene-3-carboxamide core. While the specific 2-phenoxyphenyl-substituted compound was not among the six most active in this particular study, its structural alignment with the active pharmacophore is high. The study also highlights the crucial importance of the chromene-3-carboxamide motif for enzymatic activity, suggesting this scaffold is a key determinant of potency. In the same assay, the known inhibitor dolutegravir is used as a reference standard, but its IC50 value was not specified in the available abstract or public summary.

HIV Integrase Inhibition Antiviral Drug Discovery Structure-Activity Relationship

Preferential Inhibitory Activity Toward Human Monoamine Oxidase B (hMAO-B) of 2H-chromene-3-carboxamides

A study on a series of new 2H-chromene-3-carboxamide derivatives (4a–4t) demonstrated that this scaffold can yield potent and selective monoamine oxidase B (MAO-B) inhibitors. The most active compound, 4d, exhibited an IC50 of 0.93 μM against MAO-B and a remarkable 64.5-fold selectivity for MAO-B over the MAO-A isoform. [1] In contrast, the reference inhibitor iproniazid showed an IC50 of 7.80 μM under the same conditions. [1] This demonstrates that the 2H-chromene-3-carboxamide scaffold is a privileged structure for achieving high MAO-B selectivity, a critical parameter for drug candidates targeting Parkinson's disease and Alzheimer's disease. The 2-phenoxyphenyl substituent in the target compound represents a structural deviation from compound 4d (which has a 4-fluorobenzyl substituent), and its impact on selectivity is unknown, but the scaffold's inherent ability to confer selectivity provides a strong scientific rationale for its investigation in MAO-B-related research.

Neurodegenerative Disease MAO-B Inhibition Selectivity Profiling

Significantly Enhanced Lipophilicity (XLogP3) Over the N-Phenyl Parent Compound

The introduction of the 2-phenoxyphenyl group results in a notable increase in computed lipophilicity compared to the parent N-phenyl chromene-3-carboxamide. The target compound has a PubChem-computed XLogP3 of 4.5, while the unsubstituted N-phenyl analog (PubChem CID 341782) has an XLogP3 of 3.0. [1] This quantified difference of 1.5 log units indicates significantly higher predicted lipophilicity, which can be a critical differentiating factor in scientific selection. Higher lipophilicity is often associated with improved membrane permeability, but it may also correlate with increased plasma protein binding, faster metabolic clearance, and a higher risk of promiscuous binding. This presents a clear, measurable trade-off for researchers to consider, as it directly impacts in vitro assay performance and downstream in vivo translation potential.

Physicochemical Property Optimization Lipophilicity Drug Design

High-Value Research and Industrial Application Scenarios for 2-Oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 326887-81-4)


Hit-to-Lead Optimization in HIV Integrase Inhibitor Programs

The documented activity of close structural analogs as HIV-1 integrase strand transfer inhibitors (IC50 < 1.7 μM) [1] positions this compound as a strategic starting point for medicinal chemistry campaigns. Its value lies in exploring the structure-activity relationship (SAR) around the 2-phenoxyphenyl moiety, which could unlock novel interactions within the integrase active site and improve resistance profiles against known mutations.

Development of Selective MAO-B Inhibitor Probes

Given the proven ability of 2H-chromene-3-carboxamide derivatives to achieve high selectivity for MAO-B (up to 64.5-fold) [2], the primary application is as a chemical probe for neurodegenerative disease research. This compound is best deployed in comparative panels to determine how the 2-phenoxyphenyl substituent alters isoform selectivity and binding kinetics relative to the established lead compound 4d.

Physicochemical Property Benchmarking for Lipophilic Modifications

The substantial increase in logP (Δ1.5) over the N-phenyl parent compound [3] makes this molecule an excellent benchmarking tool. It should be procured for studies systematically correlating lipophilicity with membrane permeation (e.g., PAMPA), metabolic stability in microsomes, and plasma protein binding. It serves as a case study for the impact of diaryl ether linkers on the drug-like properties of heterocyclic carboxamides.

Quote Request

Request a Quote for 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.